Superior Free Radical Scavenging: 8-Hydroxydaidzein Outperforms Daidzein and Genistein
In a direct head-to-head comparison using electron spin resonance (ESR) spectroscopy, 8-hydroxydaidzein was identified as the most potent scavenger of hydroxyl (·OH) and superoxide anion (O₂⁻) radicals among a panel of isoflavone metabolites and their parent aglycones. This panel included daidzein, genistein, equol, O-desmethylangolensin, and 1,3,5-trihydroxybenzene [1]. The ortho-dihydroxy structure of 8-OHD is attributed to this enhanced electron-donating capacity [2].
| Evidence Dimension | Radical Scavenging Activity |
|---|---|
| Target Compound Data | Most potent scavenger |
| Comparator Or Baseline | Daidzein, Genistein, Equol, O-DMA, 1,3,5-THB |
| Quantified Difference | Rank-order potency: 8-OHD > All other tested compounds |
| Conditions | Electron Spin Resonance (ESR) spectroscopy; Hydroxyl (·OH) and superoxide anion (O₂⁻) radicals |
Why This Matters
This superior radical scavenging rank provides a clear rationale for selecting 8-OHD over daidzein or genistein in oxidative stress models where maximal direct antioxidant capacity is required.
- [1] Rimbach, G., et al. (2003). Antioxidant and free radical scavenging activity of isoflavone metabolites. Xenobiotica, 33(9), 913-925. doi:10.1080/0049825031000150444 View Source
- [2] Choi, J. S., et al. (2014). Isolation, Bioactivity, and Production of ortho-Hydroxydaidzein and ortho-Hydroxygenistein. International Journal of Molecular Sciences, 15(4), 5699-5716. doi:10.3390/ijms15045699 View Source
